2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide
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Overview
Description
The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds have been synthesized as novel CDK2 inhibitors, which are appealing targets for cancer treatment .
Synthesis Analysis
The synthesis of these compounds involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed . The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Molecular Structure Analysis
The molecular structure of the compound was optimized using the GAUSSIAN 16W program package . The X-ray structure analysis verified the proposed structure and the reaction selectivity .Chemical Reactions Analysis
The carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates reacted with hydrazine to give selectively 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .Scientific Research Applications
Potential Anticancer Agents
- Researchers have explored the synthesis and structure-activity relationships of new thiophene-based heterocycles, including pyrazole, pyridine, [1,2,4]triazolo[1,5-α]pyrimidine, benzimidazo[1,2-a]pyrimidine, and 1,2,4-triazolo[3,4-c][1,2,4]triazine derivatives incorporating a thiophene moiety. These compounds, synthesized from specific thiophene carboxylates, exhibited promising antibacterial and antifungal activities, with several showing potency against fungal strains like Aspergillus fumigates, comparable to or exceeding the standard drug Amphotericin B. This indicates a potential for these compounds in developing anticancer agents due to their antimicrobial efficacy (Mabkhot et al., 2016).
Antimicrobial Applications
- Novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones were synthesized and evaluated for antimicrobial effectiveness. The synthesized compounds demonstrated activity against a range of microorganisms, with some showing significant antimicrobial potential, highlighting their utility in addressing microbial resistance (Gomha et al., 2018).
Radioligand Development for PET Imaging
- Compounds within the pyrazolo[1,5-a]pyrimidineacetamide series, designed with fluorine atoms for labeling with fluorine-18, have been synthesized for potential use in positron emission tomography (PET) imaging. This development facilitates the in vivo imaging of specific receptors, offering a valuable tool for medical diagnostics and research (Dollé et al., 2008).
Insecticidal Activities
- Research on heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has led to the synthesis of new compounds. These compounds were evaluated for their insecticidal potential, offering insights into the development of novel agrochemicals to combat pest infestations (Fadda et al., 2017).
Future Directions
properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c20-14-8-6-13(7-9-14)10-26-18-17(24-25-26)19(22-12-21-18)28-11-16(27)23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFXIJGWJIYDEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide |
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